1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide

CAS No.: 1013027-27-4

Cat. No.: VC2900820

Molecular Formula: C7H7F6N3O4S2

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013027-27-4 |

|---|---|

| Molecular Formula | C7H7F6N3O4S2 |

| Molecular Weight | 375.3 g/mol |

| IUPAC Name | 1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

| Standard InChI | InChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H |

| Standard InChI Key | OVFZHDDKAVGFIS-UHFFFAOYSA-N |

| SMILES | C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

| Canonical SMILES | C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structure

Basic Identification

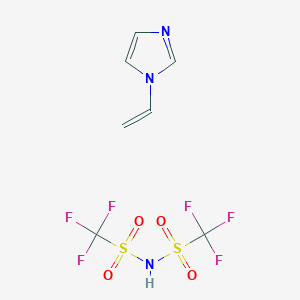

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is identified by the CAS registry number 1013027-27-4 and possesses a molecular formula of C7H7F6N3O4S2 . This ionic compound has a molecular weight of 375.26 g/mol and is composed of two principal components: a cationic 3-ethenyl-1H-imidazol-3-ium moiety and an anionic bis(trifluoromethanesulfonyl)imide group . The compound is also known by the alternative name 1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide in some chemical databases and literature .

Structural Characteristics

The structure of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide features a vinyl group attached to the nitrogen at position 1 of the imidazolium ring, forming the cationic portion of the molecule . The anionic component, bis(trifluoromethanesulfonyl)imide, contains two trifluoromethanesulfonyl groups connected by a nitrogen atom . This specific arrangement contributes significantly to the compound's physical and chemical properties, particularly its behavior as an ionic liquid. In chemical notation, the structure can be represented using SMILES notation as C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F, with an InChIKey of OVFZHDDKAVGFIS-UHFFFAOYSA-N .

Compositional Analysis

The following table provides a comprehensive overview of the chemical identity characteristics of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide:

| Property | Value |

|---|---|

| CAS Registry Number | 1013027-27-4 |

| Molecular Formula | C7H7F6N3O4S2 |

| Molecular Weight | 375.26 g/mol |

| Physical Appearance | Crystalline Lumps |

| SMILES Notation | C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

| InChIKey | OVFZHDDKAVGFIS-UHFFFAOYSA-N |

| PubChem CID (Related) | 129777774 |

| Component Structures | 3-ethenyl-1H-imidazol-3-ium (cation) and Bis(trifluoromethane)sulfonimide (anion) |

Physical and Chemical Properties

Reactivity Profile

The vinyl group in 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide represents a potentially reactive site capable of participating in addition polymerization reactions and other transformations involving unsaturated carbon-carbon bonds. This functionality distinguishes it from many conventional ionic liquids and may provide unique opportunities for chemical modifications and material synthesis applications. Similarly, the bis(trifluoromethanesulfonyl)imide anion typically imparts hydrophobicity and chemical stability to ionic compounds, influencing solubility behavior and electrochemical properties.

Synthesis and Preparation

Purification and Characterization

Commercial samples of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide are purified to achieve a minimum purity of 98.0%, as verified by HPLC analysis . Typical purification techniques for ionic liquids of this class include washing with appropriate solvents to remove unreacted starting materials and byproducts, followed by drying under vacuum to eliminate volatile impurities. Characterization typically employs a combination of spectroscopic methods, including NMR spectroscopy, infrared spectroscopy, and mass spectrometry, along with thermal analysis techniques such as differential scanning calorimetry to determine melting point and thermal behavior.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide, differing primarily in the substitution pattern on the imidazolium ring. The table below presents a comparative analysis of this compound with one of its closest structural analogs:

| Property | 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide |

|---|---|---|

| Molecular Formula | C7H7F6N3O4S2 | C9H11F6N3O4S2 |

| Molecular Weight | 375.26 g/mol | 403.31 g/mol |

| CAS Number | 1013027-27-4 | 319476-28-3 |

| Structural Feature | Vinyl group at position 1 on imidazolium ring | Vinyl group at position 1 and ethyl group at position 3 on imidazolium ring |

| Applications | Potential uses in energy storage and chemical processes | Electrolytes in energy storage, green solvents, electrochemical devices, polymer science, and biochemical applications |

Structure-Property Relationships

The addition of an ethyl substituent at position 3 of the imidazolium ring, as seen in 3-Ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide, introduces notable changes in the physical and chemical properties compared to 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide. The ethyl group increases the molecular weight and likely enhances hydrophobicity, potentially affecting solubility patterns, viscosity, and interactions with other molecules. These structural modifications can significantly influence the compound's performance in various applications, particularly in electrochemical systems where ion mobility and interfacial interactions play crucial roles .

Future Research Directions

Knowledge Gaps and Research Opportunities

The current scientific literature reveals significant gaps in our understanding of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide. Future research opportunities include comprehensive characterization of physical and electrochemical properties, optimization of synthetic routes, systematic investigation of polymerization behavior, and detailed assessment of performance in various applications. Additionally, toxicological studies and environmental impact assessments would provide valuable information regarding the compound's safety profile and sustainability considerations.

Emerging Applications

The unique combination of ionic liquid properties with polymerizable functionality in 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide suggests potential applications in several emerging technological areas. These might include polymerized ionic liquid membranes for gas separation, solid-state electrolytes for next-generation batteries, stimuli-responsive materials, and specialized catalytic systems. The vinyl functionality potentially enables covalent incorporation into polymer networks, creating materials with tunable ionic conductivity and mechanical properties for advanced electrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume